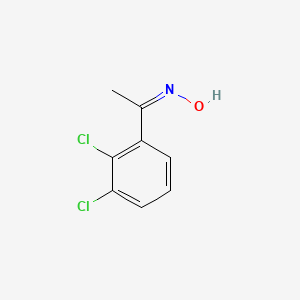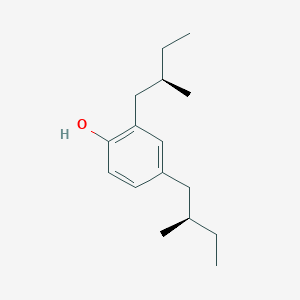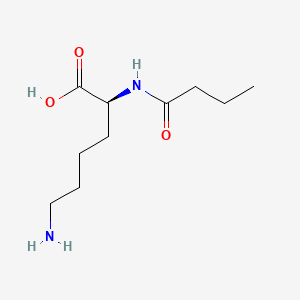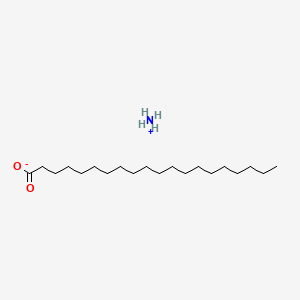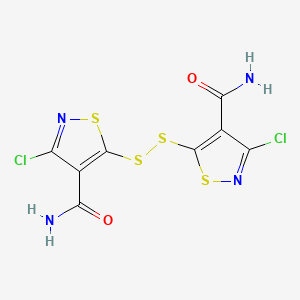
7H-Furo(3,2-f)(1)benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo(3,2-f)(1)benzopyran-7-one is a chemical compound with a complex structure that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The molecular formula of this compound is C12H8O4, and it has a molecular weight of 216.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-f)(1)benzopyran-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with furan-2-carboxylic acid in the presence of a catalyst . The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Furo(3,2-f)(1)benzopyran-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
7H-Furo(3,2-f)(1)benzopyran-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and certain types of cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7H-Furo(3,2-f)(1)benzopyran-7-one involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where the compound is studied for its ability to inhibit the growth of cancer cells . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bergapten (5-Methoxypsoralen): Similar structure but with a methoxy group at the 5-position.
Heraclenin: Contains an epoxy group, making it more reactive.
Imperatorin: Has a prenyl group, which affects its biological activity
Uniqueness
7H-Furo(3,2-f)(1)benzopyran-7-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Eigenschaften
CAS-Nummer |
6544-76-9 |
|---|---|
Molekularformel |
C11H6O3 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
furo[3,2-f]chromen-7-one |
InChI |
InChI=1S/C11H6O3/c12-11-4-1-7-8-5-6-13-9(8)2-3-10(7)14-11/h1-6H |
InChI-Schlüssel |
ZHXGWBPOSIDCII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=C1C3=C(C=C2)OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


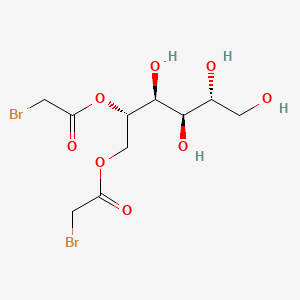
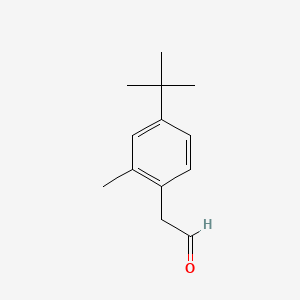

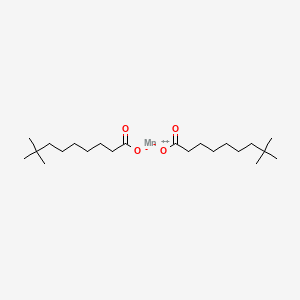
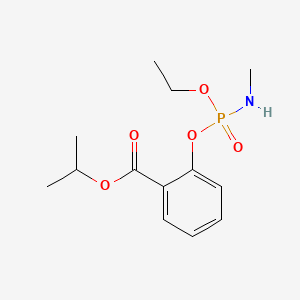
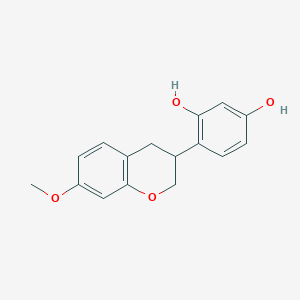
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

